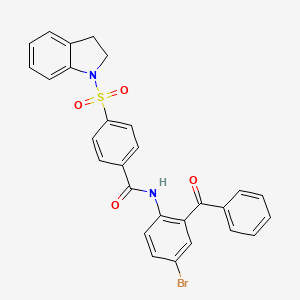

N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide

Description

N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 2-benzoyl-4-bromophenyl group attached to the nitrogen atom and a 4-(indolin-1-ylsulfonyl) substituent on the benzamide core.

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21BrN2O4S/c29-22-12-15-25(24(18-22)27(32)20-7-2-1-3-8-20)30-28(33)21-10-13-23(14-11-21)36(34,35)31-17-16-19-6-4-5-9-26(19)31/h1-15,18H,16-17H2,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJVBXJOCUQOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzoyl Group: Starting with a brominated benzene derivative, a Friedel-Crafts acylation can introduce the benzoyl group.

Indole Attachment: The indole moiety can be introduced via a nucleophilic substitution reaction.

Final Coupling: The final step involves coupling the intermediate products to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzoyl groups.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The bromine atom on the benzene ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds similar to N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide exhibit promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of action often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Screening

A comparative study evaluated the antimicrobial properties of several related compounds. The results indicated that certain derivatives demonstrated significant minimum inhibitory concentrations (MICs), showcasing their potential as antimicrobial agents. For instance, compounds with halogen substituents exhibited enhanced activity compared to their non-halogenated counterparts .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects against different cancer cell lines. The compound is believed to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Study: Anticancer Effects

In a study assessing the anticancer effects of bromophenol derivatives, certain compounds exhibited IC50 values below 10 µM against MCF7 breast cancer cells, indicating significant growth inhibition. These findings suggest that the structural features of the compound may play a crucial role in its efficacy against cancer cells .

Enzyme Inhibition

Recent investigations have highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are critical in the pathogenesis of conditions like Alzheimer's disease.

Case Study: Enzyme Inhibition

In a comparative study on enzyme inhibitors targeting AChE and BACE1, several benzamide derivatives were synthesized and tested. The most effective compounds showed IC50 values comparable to established drugs like donepezil, suggesting that this compound could be further explored for its dual inhibitory potential against neurodegenerative diseases .

Summary Table of Biological Activities

| Activity | Tested Compound | IC50/MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | Various derivatives | MIC = 1.27 - 2.65 µM | Significant activity against multiple strains |

| Anticancer | Bromophenol derivatives | IC50 < 10 µM | Effective against MCF7 cells |

| Enzyme Inhibition | Benzamide derivatives | IC50 comparable to donepezil | Potential for neurodegenerative disease treatment |

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The sulfonyl and benzoyl groups could play a role in binding to active sites, while the indole moiety might interact with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Substituents

The most direct structural analogs are sulfonyl-substituted benzamides. Key comparisons include:

- Key Observations: Indoline vs. Morpholine Sulfonyl Groups: The indoline group introduces a bicyclic, partially aromatic system, which may enhance rigidity and π-π stacking interactions compared to the flexible morpholine group. Morpholine’s oxygen atom could improve solubility . Electron-Withdrawing Substituents: The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide () contrasts with the benzoyl group in the target compound.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with various functional groups that may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H21BrN2O4S, with a molecular weight of 533.44 g/mol. The compound consists of a benzamide core with a brominated phenyl group and an indole moiety, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C28H21BrN2O4S |

| Molecular Weight | 533.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | 476633-57-5 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzoyl Group : Utilizing a brominated benzene derivative through Friedel-Crafts acylation.

- Indole Attachment : Introducing the indole moiety via nucleophilic substitution.

- Final Coupling : Coupling intermediate products to yield the final benzamide compound.

These synthetic routes can be optimized for yield and purity, employing modern techniques such as continuous flow reactors and green chemistry principles.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related bromophenol derivatives containing indole moieties show potent activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cells .

In vitro assays have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as therapeutic agents against malignancies. The structure–activity relationship (SAR) studies indicate that the presence of bromine and sulfonamide groups plays a critical role in enhancing anticancer efficacy.

Antimicrobial Activity

Preliminary studies on related compounds have also revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Recent investigations suggest that this compound may act as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are crucial in the pathogenesis of conditions like Alzheimer's disease . Compounds with similar structures have shown IC50 values in the low micromolar range for AChE inhibition, indicating potential therapeutic benefits in cognitive disorders .

Case Studies

Case Study 1: Anticancer Screening

A study evaluated the anticancer effects of various bromophenol derivatives against multiple cancer cell lines using MTT assays. Notably, certain derivatives exhibited IC50 values below 10 µM against MCF7 cells, demonstrating significant growth inhibition .

Case Study 2: Enzyme Inhibition

In a comparative study on enzyme inhibitors targeting AChE and BACE1, several benzamide derivatives were synthesized and tested. The most effective compounds showed IC50 values comparable to established drugs like donepezil, suggesting that this compound could be further explored for its dual inhibitory potential .

Q & A

Basic Question: What are the optimized synthetic routes for N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide, and how can researchers validate reaction efficiency?

Methodological Answer:

The synthesis typically involves coupling 2-benzoyl-4-bromoaniline with 4-(indolin-1-ylsulfonyl)benzoyl chloride under anhydrous conditions. A representative procedure (adapted from similar benzamide syntheses) uses tetrahydrofuran (THF) as the solvent and triethylamine (NEt₃) as a base to deprotonate the amine and absorb HCl byproducts . Reaction efficiency can be validated via:

- HPLC : Monitor the disappearance of starting materials (retention time comparison).

- ¹H NMR : Confirm the absence of unreacted aniline (δ 5.5–6.5 ppm NH₂ signals).

- Mass Spectrometry : Verify molecular ion peaks matching the expected m/z.

Advanced Question: How do substituent variations at the sulfonamide group influence target selectivity in kinase inhibition assays?

Methodological Answer:

Structural modifications at the indolin-1-ylsulfonyl moiety can alter steric bulk and electronic properties, impacting binding to ATP pockets in kinases. For example:

- Electron-withdrawing groups (e.g., -Br at the 4-position) may enhance hydrophobic interactions with conserved residues like Phe80 in PARP-1 .

- Bulkier substituents could reduce off-target effects by limiting access to smaller kinase pockets (e.g., CDK2 vs. CDK4).

Experimental validation requires:- Docking Studies : Use software like AutoDock to predict binding poses.

- Kinase Profiling Panels : Test against recombinant kinases (e.g., Eurofins KinaseProfiler™) to quantify IC₅₀ shifts .

Basic Question: What spectroscopic techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and sulfonamide geometry (e.g., C-S-N torsion angles ~70°–90° as seen in related sulfonamides) .

- ¹³C NMR : Identify carbonyl (C=O) signals at ~165–170 ppm and sulfonamide (SO₂) carbons at ~125–135 ppm .

- FT-IR : Detect sulfonamide S=O stretches at 1150–1350 cm⁻¹ and amide N-H stretches at ~3300 cm⁻¹ .

Advanced Question: How can researchers resolve contradictions in reported IC₅₀ values for this compound across different PARP-1 inhibition studies?

Methodological Answer:

Discrepancies may arise from assay conditions:

- Enzyme Source : Recombinant human PARP-1 vs. cell lysates (e.g., HeLa cells) can yield divergent activities due to co-factor availability .

- Substrate Concentration : NAD⁺ levels (10 µM vs. 100 µM) alter competitive inhibition kinetics.

- Positive Controls : Validate assays with olaparib (IC₅₀ ~5 nM) to ensure consistency .

Standardize protocols using the PARP-1 Chemiluminescent Assay Kit (e.g., Trevigen) for cross-study comparability.

Basic Question: What solvent systems are recommended for recrystallization to improve yield and purity?

Methodological Answer:

- Binary Solvent Mixtures : Use ethanol/water (7:3 v/v) or THF/hexane (gradient cooling) to enhance crystal formation .

- Hot Filtration : Remove insoluble impurities (e.g., unreacted bromide salts) before cooling.

- Single-Crystal Growth : For X-ray studies, employ slow evaporation in DMSO/acetone (1:4) to obtain diffraction-quality crystals .

Advanced Question: What strategies mitigate metabolic instability of the indolin-1-ylsulfonyl group in in vivo studies?

Methodological Answer:

- Deuterium Exchange : Replace labile hydrogens on the indole ring with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the sulfonamide as a pivaloyloxymethyl (POM) ester, which hydrolyzes in plasma to release the active compound .

- Pharmacokinetic Profiling : Use LC-MS/MS to track metabolite formation in liver microsomes (e.g., human S9 fractions) .

Basic Question: How can researchers assess the compound’s solubility for in vitro assays?

Methodological Answer:

- Shake-Flask Method : Dissolve the compound in PBS (pH 7.4) or DMSO, then quantify via UV-Vis at λₘₐₓ ~280 nm (benzamide π→π* transition) .

- Dynamic Light Scattering (DLS) : Detect aggregation at concentrations >10 µM, which may falsely indicate low solubility.

Advanced Question: What computational methods predict the compound’s binding mode to non-canonical targets (e.g., hedgehog pathway proteins)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions with Smoothened (SMO) receptors over 100 ns trajectories to identify stable binding poses .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified benzoyl groups (e.g., 4-Cl vs. 4-Br substitutions) .

- Cryo-EM Validation : For large complexes, use cryo-electron microscopy to resolve binding interfaces (e.g., SMO-Gαi complexes) .

Basic Question: What safety protocols are recommended for handling brominated intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid bromide exposure.

- Waste Disposal : Quench excess bromine with 10% sodium thiosulfate before disposal .

- Air Monitoring : Employ real-time GC-MS to detect volatile brominated byproducts (e.g., HBr) .

Advanced Question: How do crystal packing interactions influence the compound’s stability under storage conditions?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular forces (e.g., C-H⋯O hydrogen bonds between benzamide and sulfonamide groups) .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C for stable polymorphs) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.